1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine
Overview
Description
1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine is a useful research compound. Its molecular formula is C24H26N4O and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.21066147 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives for antimicrobial and anti-inflammatory activities. For example, Kendre, Landge, and Bhusare (2015) synthesized a series of compounds through multi-component cyclo-condensation reactions and evaluated them for anti-bacterial, antifungal, and anti-inflammatory activities (Kendre, B. V., Landge, M. G., & Bhusare, S., 2015).
Potential Antipsychotic Agents
A study by Wise et al. (1987) explored the antipsychotic-like profile of pyrazole derivatives in behavioral animal tests, noting their distinct mechanism from clinically available antipsychotic agents, which do not interact with dopamine receptors (Wise, L. D., Butler, D. E., et al., 1987).
Alzheimer's Disease Treatment
The treatment of Alzheimer's disease has also been a focus, with Kumar et al. (2013) synthesizing 3-aryl-1-phenyl-1H-pyrazole derivatives showing good inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting potential as multitarget directed ligands for Alzheimer's disease treatment (Kumar, Ashwani, et al., 2013).
Anticancer Activity
The synthesis and characterization of new palladium (II) and platinum (II) complexes based on pyrrole Schiff bases have been reported by Mbugua et al. (2020), demonstrating significant anticancer activity against various human cancerous cell lines (Mbugua, S., et al., 2020).
Pyrazole Derivatives as Antimicrobial and Anticancer Agents
Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, indicating their significance as promising therapeutic agents (Hafez, H., El-Gazzar, Abdel-Rhman B. A., & Al-Hussain, S., 2016).
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)-3-phenylpyrazol-4-yl]methyl]-N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-17-10-11-18(2)23(12-17)28-15-21(24(25-28)20-8-6-5-7-9-20)14-27(4)16-22-13-19(3)26-29-22/h5-13,15H,14,16H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPAYLCZALJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C3=CC=CC=C3)CN(C)CC4=CC(=NO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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